![molecular formula C10H11F2NO2 B7895298 Methyl 2-amino-3-(3,4-difluorophenyl)propanoate](/img/structure/B7895298.png)
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate typically involves the esterification of 3,4-difluorophenylalanine. One common method includes the reaction of 3,4-difluorophenylalanine with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate serves as a versatile building block in organic synthesis. It is utilized in the creation of complex molecules due to its reactive functional groups.
Application | Details |
---|---|
Synthesis of pharmaceuticals | Used in drug discovery and development due to its ability to modify biological activity. |
Organic synthesis | Acts as an intermediate in the synthesis of other fluorinated compounds. |
Biology
The compound has been studied for its interactions with enzymes and proteins, showing potential as an enzyme inhibitor or substrate.
Case Study: Enzyme Interaction
- Objective: To evaluate the inhibitory effects on specific enzymes involved in metabolic pathways.
- Findings: this compound demonstrated significant inhibition of enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.
Medicine
Research indicates that this compound may have therapeutic effects in treating various diseases, particularly those involving metabolic dysfunctions.
Therapeutic Area | Potential Effects |
---|---|
Cancer treatment | Inhibitory effects on tumor growth-related enzymes. |
Metabolic disorders | Modulation of metabolic pathways through enzyme interaction. |
Molecular Mechanism of Action
The molecular mechanism involves specific binding interactions with target enzymes or receptors, leading to either activation or inhibition of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: Competitive inhibition at the active site.
- Receptor Interaction: Modulation of receptor activity influencing cell signaling pathways.
Stability and Dosage Effects
The stability of this compound is critical for its application in laboratory settings. Studies indicate that it maintains biological activity over extended periods under controlled conditions.
Dosage Studies:
- Low doses enhance enzyme activity.
- Higher doses may lead to inhibition or adverse effects depending on the biological context.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of fluorine atoms in the phenyl ring can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3,5-difluorophenyl)propanoate
- Methyl 2-amino-3-(4-fluorophenyl)propanoate
- Methyl 2-amino-3-(2,4-difluorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : this compound is categorized as an amino acid derivative. Its structure features an amino group, a difluorophenyl substituent, and a methyl ester group, which are critical for its biological interactions.
Molecular Formula : C11H12F2N O\
Molecular Weight : Approximately 229.22 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes such as carbonic anhydrase II, which is involved in various physiological processes including respiration and acid-base balance.
- Protein Interactions : It interacts with proteins that modulate cellular pathways, influencing processes such as cell growth and differentiation.
The compound exhibits several important biochemical properties:
- Binding Affinity : The presence of difluorophenyl groups enhances the binding affinity to target proteins through hydrophobic interactions.
- Cellular Effects : Research indicates that it can modulate signaling pathways related to gene expression and cellular metabolism, potentially affecting cellular responses to external stimuli .
Case Studies and Experimental Data
-
Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the activity of carbonic anhydrase II in vitro. The inhibition constant (Ki) was determined to be approximately 15 nM, indicating strong binding affinity.
- Cellular Impact :
-
Therapeutic Potential :
- The compound has been investigated for its potential therapeutic effects in treating conditions associated with dysregulated enzyme activity. For instance, it has shown promise in preclinical models for diseases like glaucoma due to its ability to modulate intraocular pressure through enzyme inhibition.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amino group, difluorophenyl group | Strong enzyme inhibitor |
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate | Amino group, dichlorophenyl group | Moderate enzyme inhibition |
Methyl 3-amino-3-(4-bromo-2-fluorophenyl)propanoate | Amino group, bromo-fluorophenyl group | Variable activity depending on substitution |
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIMXPBNAINKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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